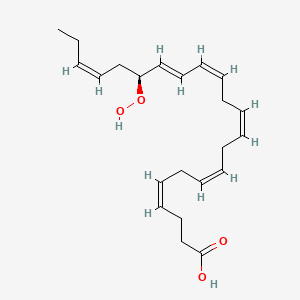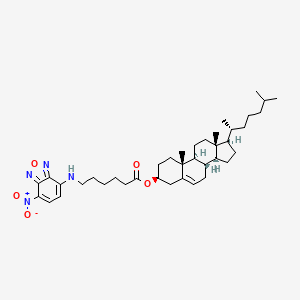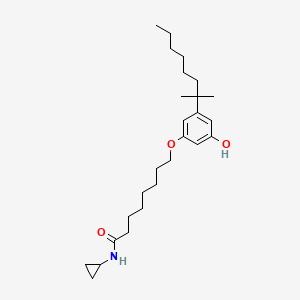
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group and a carbonitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the Debus-Radziszewski synthesis, which is a classical method for imidazole synthesis .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 1H-imidazole-4-amine.
Scientific Research Applications
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
- 4-Amino-1H-imidazole-5-carbonitrile
- 5-Amino-1H-imidazole-4-carbonitrile
- 5-Amino-4-cyanoimidazole
- 5-Amino-4-imidazolecarbonitrile
- 5-Cyano-4-aminoimidazole
Uniqueness: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry.
Properties
CAS No. |
128563-33-7 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 |
IUPAC Name |
4-amino-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C4H6N4/c5-1-3-4(6)8-2-7-3/h2-4H,6H2,(H,7,8) |
InChI Key |
QDACDFWPMHRRMS-UHFFFAOYSA-N |
SMILES |
C1=NC(C(N1)C#N)N |
Synonyms |
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)





![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)

